![molecular formula C9H7IN2O B15205586 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry and organic synthesis. The presence of an iodine atom at the 6-position and a formyl group at the 3-position makes this compound particularly interesting for various chemical transformations and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with iodine in the presence of an oxidizing agent to introduce the iodine atom at the 6-position. The formyl group can be introduced through a Vilsmeier-Haack reaction, where the compound is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Substitution: The iodine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer activities.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives often involves interaction with biological macromolecules, such as proteins and nucleic acids. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets. The formyl group can undergo nucleophilic addition reactions, forming covalent bonds with amino acid residues in proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
2-Methylimidazo[1,2-a]pyridine: Lacks the iodine and formyl groups, resulting in different reactivity and biological activity.
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which can affect its chemical properties and reactivity.
6-Iodo-3-methylthioimidazo[1,2-a]pyridine: Contains a methylthio group at the 3-position instead of a formyl group, leading to different chemical behavior.
Uniqueness: The presence of both the iodine atom and the formyl group in 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde makes it unique compared to its analogues. These functional groups confer distinct reactivity patterns and potential biological activities, making this compound a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
Eigenschaften
Molekularformel |
C9H7IN2O |
|---|---|
Molekulargewicht |
286.07 g/mol |
IUPAC-Name |
6-iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H7IN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-5H,1H3 |
InChI-Schlüssel |
URMREFDYGAVFJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=C(C=CC2=N1)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



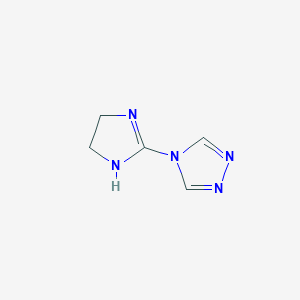
![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15205515.png)
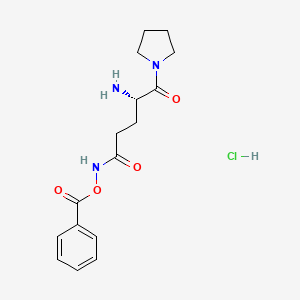
![2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15205526.png)
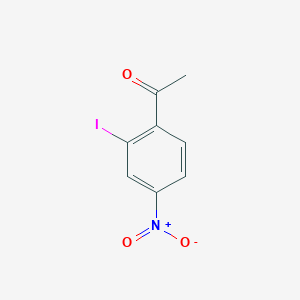
![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B15205543.png)
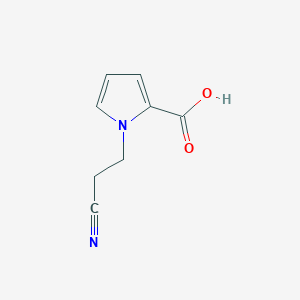
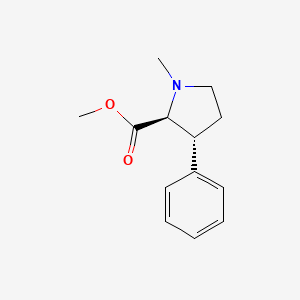
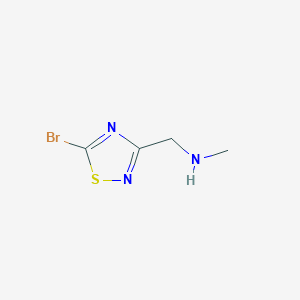

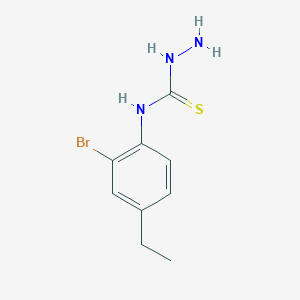
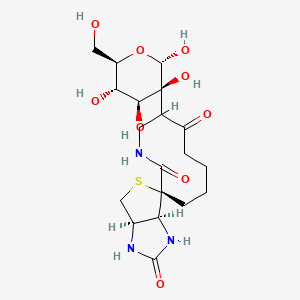
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)
